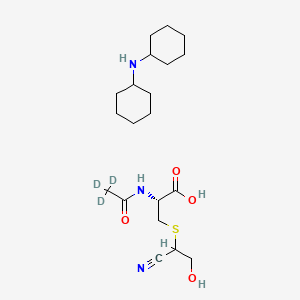

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt (Mixture of Diastereomers) is a modified amino acid derivative. It is primarily used in proteomics research and is a metabolite of acrylonitrile . This compound has a molecular weight of 413.57 and a molecular formula of C8H12N2O4S.C12H23N .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves the reaction of acrylonitrile with L-cysteine, followed by acetylation and subsequent reaction with dicyclohexylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves its interaction with cellular proteins and enzymes. It acts as a metabolite of acrylonitrile, undergoing further metabolic transformations in the body. The molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with similar properties but different metabolic pathways.

N-Acetyl-S-(1-cyanoethenyl)-L-cysteine: A related compound formed through different metabolic routes.

Uniqueness

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt is unique due to its specific metabolic origin and its use in proteomics research. Its deuterium labeling (d3) makes it particularly useful in mass spectrometry studies, providing distinct advantages in tracing metabolic pathways and studying protein interactions .

Biologische Aktivität

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt, a stable isotope-labeled compound, is a derivative of cysteine that has garnered attention for its potential applications in metabolic studies and drug development. This article explores its biological activity, focusing on its metabolic pathways, pharmacokinetics, and interactions with biological systems.

- Molecular Formula : C20H32D3N3O4S

- Molecular Weight : 416.59 g/mol

- CAS Number : 1356017-48-5

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

Biological Activity Overview

This compound is primarily studied for its role as a metabolite of acrylonitrile (ACN), a compound known for its toxicological effects. The compound acts as a tracer in pharmacokinetic studies due to its deuterium labeling, allowing researchers to trace its metabolic pathways and understand absorption, distribution, metabolism, and excretion (ADME) processes.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic transformations. It is primarily processed in the liver, where it can form mercapturic acids, which are conjugates that facilitate the excretion of xenobiotics. A notable study isolated two mercapturic acids from rat urine after administration of acrylonitrile, demonstrating the compound's role in detoxification pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and elimination:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; forms mercapturic acids.

- Excretion : Eliminated via urine as conjugated metabolites.

Case Studies

- Toxicological Assessment : A study evaluated the toxic effects of acrylonitrile metabolites in rats, highlighting the formation of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) as a significant pathway for detoxification . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples post-exposure.

- Metabolic Tracing in Drug Development : In pharmacokinetic studies, this compound was used as a tracer to investigate drug interactions and metabolic pathways. Its isotopic labeling allowed for precise tracking within biological systems, enhancing the understanding of drug metabolism .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Antioxidant Properties : Similar compounds like N-acetylcysteine (NAC), which share structural features with this compound, exhibit significant antioxidant activity by increasing intracellular glutathione levels . This suggests potential protective effects against oxidative stress.

- Inflammatory Response Modulation : NAC has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of NF-κB signaling pathways . This raises questions about whether this compound might exhibit similar anti-inflammatory effects.

Eigenschaften

IUPAC Name |

(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWZVNHASHNRAX-IJTRFPNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.